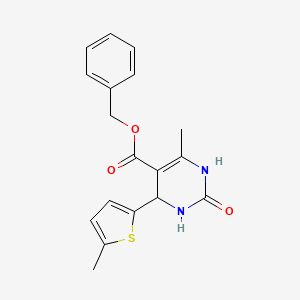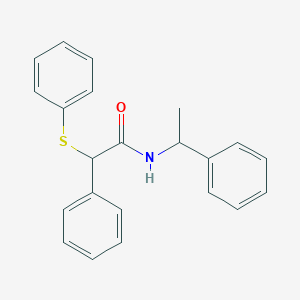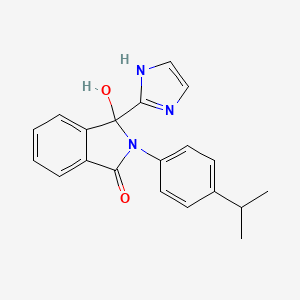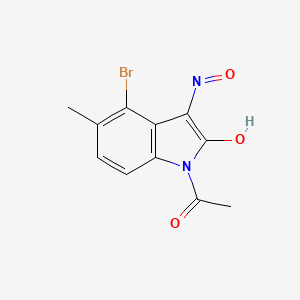![molecular formula C21H18Cl2N2O3S B5234687 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B5234687.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been synthesized and studied extensively in recent years due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the inhibition of several proteins involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells. AKT plays a critical role in cell survival, proliferation, and differentiation. 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of several proteins involved in cancer cell proliferation and survival. In addition, 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is its high potency and selectivity for cancer cells. It has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to study its efficacy in vivo using animal models of cancer. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to optimize the synthesis method of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and to improve its solubility in aqueous solutions. Finally, more research is needed to understand the mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves several steps, including the reaction of 2-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and N-(2-chlorophenyl)benzamide. The final product is obtained after purification and isolation. This synthesis method has been optimized to produce high yields of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide with high purity.
Aplicaciones Científicas De Investigación
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT and STAT3.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-16-6-2-3-7-18(16)22)17-12-10-15(11-13-17)21(26)24-20-9-5-4-8-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCMTZHXCMUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)

![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)



![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)